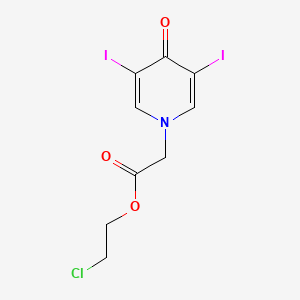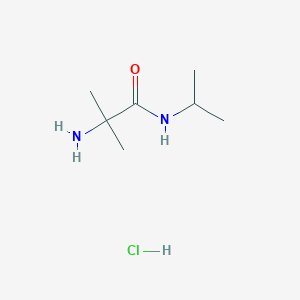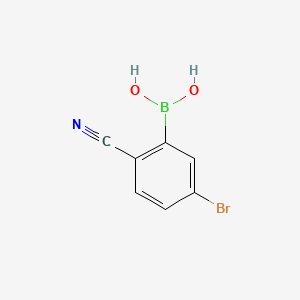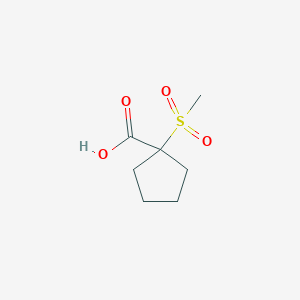
2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate
Overview
Description
2-Chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate, also known as 2-chloroethyl diiodophenylacetate (CDIPA) is a synthetic compound that has been used in scientific research applications for over 40 years. CDIPA is a halogenated aliphatic acid derivative, which has been studied for its biochemical and physiological effects. It is used in various laboratory experiments for its unique properties and has been found to be beneficial in many research applications. In
Scientific Research Applications
Synthesis and Chemical Applications
Synthetic Methodologies : Developments in synthetic methods for related compounds, such as (S)-clopidogrel, highlight the importance of facile synthetic approaches. These methodologies are crucial for developing pharmaceuticals and understanding the pros and cons of each method, aiding in further developments (A. Saeed et al., 2017).
Electron Transfer Reactions : Studies on the electron transfer reactions of chloroaurate(III) complexes in acid medium provide insights into the reactivity of chlorinated compounds. Such research contributes to our understanding of redox reactions in chemical processes, potentially applicable in environmental chemistry and industrial processes (B. Pal, P. Sen, K. Gupta, 2007).
Environmental Interactions : Investigations into the environmental interactions of chlorinated compounds, such as chlorpyrifos and cypermethrin, underline the developmental and lung toxicity concerns in animal models. This research is pivotal for environmental health, assessing the impact of chemical pollutants (N. Shaikh, R. Sethi, 2020).
Halogenated Compound Metabolism : Understanding the metabolism of halogenated ethylenes elucidates the biochemical pathways involved in detoxification and potential toxicity mechanisms. Such studies are critical for evaluating occupational hazards and environmental pollution (K. Leibman, E. Ortiz, 1977).
properties
IUPAC Name |
2-chloroethyl 2-(3,5-diiodo-4-oxopyridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClI2NO3/c10-1-2-16-8(14)5-13-3-6(11)9(15)7(12)4-13/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRCWXDNSDQEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(=O)OCCCl)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1441202.png)


![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)
![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)



![2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide](/img/structure/B1441215.png)